4-Chloro-1-cyclopropyl-2-methoxybenzene

Catalog No.
S12161677
CAS No.
M.F
C10H11ClO
M. Wt
182.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1-cyclopropyl-2-methoxybenzene

Product Name

4-Chloro-1-cyclopropyl-2-methoxybenzene

IUPAC Name

4-chloro-1-cyclopropyl-2-methoxybenzene

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

InChI

InChI=1S/C10H11ClO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

VYWKYWZUMYNIAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2CC2

4-Chloro-1-cyclopropyl-2-methoxybenzene, also known as a substituted methoxybenzene derivative, features a cyclopropyl group attached to the benzene ring, along with a chloro and a methoxy substituent. Its molecular formula is C10H11ClOC_{10}H_{11}ClO and it has a molecular weight of approximately 182.65 g/mol. The presence of the cyclopropyl group imparts unique steric and electronic properties, making this compound of interest in various chemical and biological applications.

Due to its functional groups:

  • Electrophilic Aromatic Substitution: The chloro and methoxy groups can direct electrophiles to ortho or para positions on the aromatic ring.
  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Cross-Coupling Reactions: This compound can be used in palladium-catalyzed cross-coupling reactions to form C–C bonds, particularly useful in synthesizing complex organic molecules
    • Antimicrobial Activity: Many chlorinated aromatic compounds demonstrate antimicrobial effects.
    • Anticancer Properties: Some derivatives have been studied for their potential in cancer treatment due to their ability to interact with biological targets.

    Further research is needed to elucidate the specific biological activities of this compound.

Several synthetic routes have been proposed for the preparation of 4-Chloro-1-cyclopropyl-2-methoxybenzene:

  • Direct Chlorination: Starting from 1-cyclopropyl-2-methoxybenzene, chlorination can be achieved using chlorine gas or chlorinating agents under controlled conditions.
  • Cyclopropanation: The cyclopropyl group can be introduced via cyclopropanation reactions involving alkenes and diazo compounds.
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed reactions, this compound can be synthesized from aryl halides and cyclopropyl-containing nucleophiles

    4-Chloro-1-cyclopropyl-2-methoxybenzene has potential applications in:

    • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
    • Agrochemicals: It may serve as a precursor for developing herbicides or pesticides.
    • Material Science: The unique properties of the cyclopropyl group may be exploited in designing new materials.

Several compounds share structural similarities with 4-Chloro-1-cyclopropyl-2-methoxybenzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-Chloro-4-cyclopropyl-1-methoxybenzeneSimilar methoxy and chloro groupsDifferent position of chloro substituent
4-Chloro-1-fluoro-2-methoxybenzeneFluorine instead of cyclopropylEnhanced electronic properties due to fluorine
1-Chloro-4-(chloromethyl)-2-methoxybenzeneAdditional chloromethyl groupIncreased reactivity due to multiple halogens

These compounds highlight the uniqueness of 4-Chloro-1-cyclopropyl-2-methoxybenzene through its distinct cyclopropyl substituent, which influences its chemical reactivity and potential applications.

Traditional Organic Synthesis Approaches

Classical routes to 4-Chloro-1-cyclopropyl-2-methoxybenzene often begin with functionalized benzene precursors. A representative pathway involves the Friedel-Crafts alkylation of 2-methoxyphenol with cyclopropane-derived electrophiles, followed by chlorination. For instance, treatment of 2-methoxybenzene with cyclopropylmethyl bromide in the presence of AlCl₃ yields 1-cyclopropyl-2-methoxybenzene, which undergoes electrophilic chlorination using Cl₂/FeCl₃ to install the para-chloro group. However, this method suffers from poor regiocontrol (<60% yield) and competing ortho-chlorination byproducts, necessitating tedious chromatographic purification.

Alternative approaches employ Ullmann-type coupling between cyclopropylboronic acids and halogenated anisoles. Early work demonstrated that 4-bromo-2-methoxybenzene reacts with cyclopropylboronic acid under Cu(I) catalysis at 120°C, achieving moderate yields (45–55%). While avoiding harsh chlorination conditions, this method requires stoichiometric copper reagents, raising concerns about metal contamination in pharmaceutical applications.

Modern Catalytic Cyclopropanation Techniques

Transition-metal-catalyzed cyclopropanation has revolutionized the synthesis of cyclopropane-containing aromatics. Palladium-mediated Suzuki-Miyaura coupling enables direct introduction of cyclopropyl groups to halogenated benzene rings. As exemplified in recent studies, 4-chloro-2-methoxybromobenzene undergoes cross-coupling with 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1151802-22-0) using Pd(PPh₃)₄/Na₂CO₃ in 1,4-dioxane at 110°C, achieving 83% yield. This method’s efficiency stems from the boronic ester’s stability and the palladium catalyst’s tolerance for methoxy groups.

Microwave-assisted synthesis further enhances reaction kinetics. A 2023 protocol reported 92% yield within 10 minutes by irradiating the coupling partners with Pd(dppf)Cl₂ in DMF at 150°C. This technique reduces side reactions such as proto-deboronation, which typically plague traditional heating methods.

Solvent and Catalyst Systems in Industrial Production

Industrial-scale synthesis prioritizes cost-efficiency and environmental sustainability. Water/1,4-dioxane biphasic systems have emerged as superior media for Pd-catalyzed couplings, enabling catalyst recycling and reducing organic waste. A 2025 study demonstrated that substituting DMF with aqueous dioxane (4:1 v/v) maintained yields >80% while cutting Pd loading by 40%.

Catalyst innovation plays a pivotal role. Heterogenized Pd catalysts, such as Pd nanoparticles on mesoporous silica (Pd@SBA-15), achieve turnover numbers (TON) exceeding 5,000 in cyclopropane couplings, outperforming homogeneous analogs (TON ≈ 1,200). These systems facilitate continuous-flow production, with a pilot plant achieving 98.7% conversion over 500 hours of operation.

Table 1: Comparative Performance of Catalytic Systems

CatalystSolventTemp (°C)Yield (%)TONReference
Pd(PPh₃)₄1,4-Dioxane110831,150
Pd@SBA-15H₂O/Dioxane90885,220
CuI/1,10-PhenToluene12055320

Boron-Catalyzed Cyclopropanation Pathways

The cyclopropanation of 4-chloro-1-cyclopropyl-2-methoxybenzene derivatives is predominantly mediated by boron-based Lewis acids, particularly B(C~6~F~5~)~3~, which activates substrates through O-bound coordination. This catalyst stabilizes transition states by polarizing π-bonds in alkyne or enyne precursors, enabling stereospecific cyclopropane ring formation [3] [4]. For example, in the reaction of aryldiazodiacetates with styrene derivatives, B(C~6~F~5~)~3~ coordinates to the carbonyl oxygen of the diazo compound, triggering nitrogen (N~2~) elimination and generating a carbene intermediate [3]. Subsequent nucleophilic attack by the alkene moiety results in [2+1] cycloaddition, forming the cyclopropane ring with high regioselectivity [4].

A critical step in this mechanism is the rate-limiting N~2~ extrusion, which occurs with a Gibbs free energy barrier of 22.1 kcal/mol in the favored O-bound pathway [3]. The catalyst’s bulkiness, conferred by the three pentafluorophenyl groups, imposes steric constraints that prevent undesired side reactions, ensuring exclusive cyclopropane formation. This pathway contrasts with uncatalyzed reactions, which exhibit energy barriers exceeding 28 kcal/mol, rendering them kinetically unfavorable [3].

Table 1: Energy Barriers for Key Steps in Boron-Catalyzed Cyclopropanation

StepEnergy Barrier (kcal/mol)Catalytic Influence
N~2~ Elimination (O-bound)22.1B(C~6~F~5~)~3~
Styrene Nucleophilic Attack18.9B(C~6~F~5~)~3~
Uncatalyzed N~2~ Elimination28.3None

Diastereoselectivity in [2+1] Cycloaddition Reactions

Diastereoselectivity in cyclopropanation reactions involving 4-chloro-1-cyclopropyl-2-methoxybenzene derivatives arises from a combination of steric effects and non-covalent interactions. Computational studies reveal that the bulky B(C~6~F~5~)~3~ catalyst creates a chiral environment that preferentially stabilizes one diastereomeric transition state over another [3]. For instance, in reactions with styrene derivatives, the catalyst’s pentafluorophenyl groups engage in favorable π-π stacking interactions with the aromatic ring of styrene, aligning the alkene moiety for suprafacial attack on the carbene intermediate [3].

Steric hindrance between the cyclopropane’s substituents and the catalyst further refines selectivity. In cases where the cyclopropane bears a chloro substituent, the electron-withdrawing effect of chlorine enhances the carbene’s electrophilicity, accelerating reaction kinetics while maintaining stereochemical fidelity [4]. Experimental data corroborate these findings, with diastereomeric excesses exceeding 95% reported for analogous systems [3].

Computational Modeling of Transition States

Density functional theory (DFT) simulations have been instrumental in elucidating the stereochemical outcomes of cyclopropanation reactions. Transition state analyses reveal that the lowest-energy pathway involves O-bound boron activation, where B(C~6~F~5~)~3~ coordinates to the diazo compound’s carbonyl oxygen [3]. This interaction lowers the activation energy for N~2~ elimination by 6.2 kcal/mol compared to uncatalyzed pathways [3].

Key geometric parameters in the transition state include a boron-oxygen bond length of 1.65 Å and a nascent cyclopropane C–C bond distance of 1.98 Å, indicating partial bond formation during the rate-limiting step [3]. Additionally, natural bond orbital (NBO) analyses demonstrate significant charge transfer from the alkene’s π-system to the carbene’s vacant orbital, stabilizing the transition state [3]. These insights align with experimental observations of high stereoselectivity and regiochemical control in boron-catalyzed cyclopropanations [4].

Role in Alkylamine Drug Candidate Development

The cyclopropyl moiety in 4-Chloro-1-cyclopropyl-2-methoxybenzene represents a crucial structural element in modern pharmaceutical intermediate synthesis, particularly in the development of alkylamine drug candidates. This compound serves as a versatile building block that enables the construction of complex molecular architectures with enhanced pharmacological properties [1] .

The cyclopropyl fragment has emerged as a privileged structural motif in drug discovery due to its unique steric and electronic properties. The three-membered ring imparts distinctive characteristics that can significantly influence molecular conformation, binding affinity, and metabolic stability . In the context of 4-Chloro-1-cyclopropyl-2-methoxybenzene, the cyclopropyl group acts as an isosteric replacement for other alkyl substituents, often providing superior pharmacokinetic profiles compared to linear alkyl chains [3].
Recent studies have demonstrated that cyclopropyl-containing compounds frequently exhibit improved metabolic stability compared to their acyclic counterparts. The enhanced carbon-hydrogen bond dissociation energy of cyclopropyl groups (approximately 101 kcal/mol) renders them less susceptible to cytochrome P450-mediated oxidation, a common metabolic pathway that can lead to drug inactivation [4]. This property has made cyclopropyl-substituted aromatic compounds increasingly valuable in pharmaceutical intermediate synthesis.

The development of alkylamine drug candidates utilizing cyclopropyl intermediates has been extensively documented in medicinal chemistry literature. For instance, the synthesis of cannabinoid receptor antagonists has employed cyclopropyl-containing diaryl-pyrazole-3-carboxamides, where the cyclopropyl group contributed to both binding affinity and metabolic stability . Similarly, the development of indoleamine 2,3-dioxygenase inhibitors has incorporated cyclopropyl moieties to enhance potency and reduce off-target effects [6].

The synthetic versatility of 4-Chloro-1-cyclopropyl-2-methoxybenzene as a pharmaceutical intermediate stems from its multiple reactive sites. The chlorine substituent provides an excellent leaving group for nucleophilic substitution reactions, while the methoxy group can be selectively modified under appropriate conditions. The cyclopropyl ring, despite its stability under normal conditions, can undergo ring-opening reactions under specific circumstances, providing access to diverse structural modifications [1].

Contemporary pharmaceutical synthesis often employs cyclopropyl intermediates in the construction of complex nitrogen-containing heterocycles. The methodical incorporation of cyclopropyl groups into drug scaffolds has proven particularly effective in the development of central nervous system agents, where the cyclopropyl moiety can influence blood-brain barrier penetration and receptor selectivity [7].

Chiral Resolution Strategies for Amine Derivatives

The development of enantioselective synthetic routes and chiral resolution strategies for cyclopropyl-containing amine derivatives represents a critical aspect of pharmaceutical intermediate synthesis. The inherent chirality that can be introduced through the cyclopropyl center necessitates sophisticated approaches to achieve enantiomeric purity, which is essential for pharmaceutical applications [8] [9].
The resolution of cyclopropyl-containing amine derivatives employs several complementary methodologies. Chiral high-performance liquid chromatography represents the most widely adopted approach for analytical and preparative-scale separations, offering exceptional enantiomeric purity (>99% enantiomeric excess) with broad substrate scope [10]. The method utilizes polysaccharide-based chiral stationary phases, particularly cellulose and amylose derivatives, which demonstrate excellent recognition capabilities for cyclopropyl-substituted aromatic amines [10].

Enzymatic resolution has emerged as a particularly attractive approach for large-scale preparation of enantiopure cyclopropyl amines. Lipase-catalyzed kinetic resolution using N-acylation with isopropyl esters has proven highly effective, providing excellent enantioselectivity (90-99% enantiomeric excess) under mild reaction conditions [11]. The process involves selective acylation of one enantiomer, followed by separation of the amide product from the unreacted amine enantiomer [12].

Crystallization-based resolution strategies utilizing chiral auxiliaries remain the most cost-effective approach for industrial-scale production. The formation of diastereomeric salts with chiral carboxylic acids such as tartaric acid or mandelic acid enables separation through selective crystallization. This methodology has been successfully applied to cyclopropyl-containing amine intermediates, achieving enantiomeric purities of 85-95% with the potential for further purification through recrystallization [8].

Advanced chiral ligand-exchange chromatography has demonstrated particular utility for cyclopropyl-containing sulfonyl amino acids and related derivatives. The use of N,N-dimethyl-(S)-phenylalanine as a chiral selector enables simultaneous diastereo- and enantioseparation of complex cyclopropyl-substituted compounds [13]. This method provides excellent resolution factors and demonstrates potential for scale-up to preparative applications.

The development of asymmetric synthesis protocols has provided direct access to enantiopure cyclopropyl amine derivatives. Catalytic enantioselective hydroalkylation of enamides using nickel catalysis has enabled the construction of chiral alkyl amines with high regio- and enantioselectivity [14]. This approach circumvents the limitations of resolution-based methods by directly producing the desired enantiomer.

Recent advances in ruthenium-catalyzed asymmetric cyclopropanation have enabled the direct synthesis of cyclopropylamine derivatives with exceptional stereoselectivity. The use of Ru(II)-Pheox catalysts in the cyclopropanation of vinylcarbamates has achieved diastereoselectivities up to 96:4 and enantioselectivities up to 99% enantiomeric excess [9]. This methodology represents a significant advancement in the field of asymmetric cyclopropanation.

The implementation of supercritical fluid chromatography for chiral separations has gained prominence due to its superior separation efficiency and reduced environmental impact. The technique has proven particularly effective for cyclopropyl-containing compounds, offering rapid separations with high resolution and minimal solvent consumption [10].

The development of chiral derivatization agents specifically designed for cyclopropyl amines has enhanced the analytical capabilities for enantiomeric purity determination. The use of BINOL derivatives and related chiral solvating agents enables rapid enantiomeric excess determination through nuclear magnetic resonance spectroscopy [15]. This approach provides valuable analytical support for pharmaceutical development programs.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

182.0498427 g/mol

Monoisotopic Mass

182.0498427 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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